molecular formula C6H6ClNO B023695 4-Chloro-3-methylpyridine 1-oxide CAS No. 1073-34-3

4-Chloro-3-methylpyridine 1-oxide

Cat. No.: B023695
CAS No.: 1073-34-3
M. Wt: 143.57 g/mol
InChI Key: ZVOJIYQUDWBKNC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylpyridine 1-oxide typically involves the oxidation of 4-Chloro-3-methylpyridine. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to achieve the oxidation. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: The compound can be reduced back to 4-Chloro-3-methylpyridine using reducing agents like zinc and acetic acid.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Zinc and acetic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Higher-order N-oxides.

    Reduction: 4-Chloro-3-methylpyridine.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-3-methylpyridine 1-oxide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed oxidation reactions.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, making the compound valuable in research focused on enzyme function and inhibition.

Comparison with Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide
  • 4-Chloro-2-methylpyridine N-oxide
  • 3-Chloro-4-methylpyridine 1-oxide

Comparison: 4-Chloro-3-methylpyridine 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity in substitution reactions and varying degrees of stability under oxidative conditions. This uniqueness makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-chloro-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOJIYQUDWBKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292079
Record name 4-Chloro-3-methylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-34-3
Record name 1073-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3-methylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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